5-(4-Methoxyphenyl)isothiazole
Description
Structure
3D Structure
Properties
CAS No. |
10514-28-0 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,2-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-7-11-13-10/h2-7H,1H3 |
InChI Key |
NCMUGVVJXKADJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC=NS2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NS2 |
Other CAS No. |
10514-28-0 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Isothiazoles Featuring a Methoxyphenyl Moiety
Strategies for Isothiazole (B42339) Ring Formation
The construction of the isothiazole ring can be achieved through various synthetic routes, including ring-forming reactions, cycloadditions, and transformations from other heterocyclic systems.
Ring-Forming Reactions (e.g., (3+2)-Heterocyclization, (4+1)-Heterocyclization)
Ring-forming reactions are fundamental to the synthesis of heterocyclic systems like isothiazole. These strategies involve combining molecular fragments that contribute a specific number of atoms to the final ring.
(3+2) Heterocyclization: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. A prominent example is the 1,3-dipolar cycloaddition of nitrile sulfides (a three-atom component) with alkynes or alkenes (a two-atom component), which is a well-established method for isothiazole synthesis. medwinpublishers.comarkat-usa.org This reaction is discussed in more detail in section 2.1.2.
(4+1) Heterocyclization: In this strategy, a four-atom precursor reacts with a single-atom fragment to complete the ring. A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-ketothioamides (a four-atom C-C-C-S unit) and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) (which provides the nitrogen atom). This method proceeds through a sequential imine formation, cyclization, and subsequent aerial oxidation cascade to furnish the aromatic isothiazole ring. organic-chemistry.org
A summary of these strategies is presented in Table 1.
| Strategy | Atom Contribution | Reactant Types | Description |
| (3+2) Heterocyclization | 3 atoms + 2 atoms | Nitrile Sulfide (B99878) + Alkyne | A 1,3-dipole (nitrile sulfide) reacts with a dipolarophile (alkyne) to form the isothiazole ring directly. |
| (4+1) Heterocyclization | 4 atoms + 1 atom | β-Ketothioamide + Ammonia Source | A linear four-atom system containing the C-C-C-S framework cyclizes with a nitrogen source to form the heterocycle. |
Cycloaddition Reactions (e.g., Nitrile Sulfide Cycloaddition to yield 5-substituted isothiazoles)
Cycloaddition reactions are powerful tools for constructing cyclic compounds in a single step. For isothiazoles, the 1,3-dipolar cycloaddition of nitrile sulfides is a particularly effective method. medwinpublishers.com
Nitrile sulfides (R-C≡N⁺-S⁻) are transient 1,3-dipoles that can be generated in situ, typically by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones or 1,4,2-dithiazol-5-ones. arkat-usa.orglookchem.com Once generated, these species readily react with dipolarophiles. When an alkyne (R'−C≡C−R'') is used as the dipolarophile, the reaction yields a substituted isothiazole directly. acs.org
The regiochemistry of the addition depends on the substituents on both the nitrile sulfide and the alkyne. To synthesize a 5-substituted isothiazole, an unsymmetrical alkyne is required. For instance, the reaction of benzonitrile (B105546) sulfide with ethyl propiolate results in a mixture of regioisomers: ethyl 3-phenylisothiazole-4-carboxylate and ethyl 3-phenylisothiazole-5-carboxylate. arkat-usa.org The reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is commonly used and yields symmetrically substituted isothiazole-4,5-dicarboxylates. medwinpublishers.comarkat-usa.org The formation of nitriles and sulfur as by-products is a common feature of these reactions, arising from the fragmentation of the nitrile sulfide competing with the cycloaddition. arkat-usa.org
Cyclization of Thioamides/Thiosemicarbazones with α-Haloketones
The reaction between a thioamide-containing compound and an α-haloketone is a cornerstone of heterocyclic synthesis, most famously exemplified by the Hantzsch thiazole (B1198619) synthesis. orientjchem.orgyoutube.com In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone. youtube.com An intramolecular cyclization follows, where the nitrogen atom attacks the carbonyl carbon, ultimately leading to the formation of a five-membered ring after dehydration. youtube.com
This methodology is highly effective for the synthesis of the isomeric 1,3-thiazole ring system. orientjchem.orgorganic-chemistry.orgpharmaguideline.com For example, thiobenzamide (B147508) reacts with 3-chloroacetylacetone in a second-order reaction to form a thiazole derivative. orientjchem.orgresearchgate.net Similarly, thiosemicarbazones can be cyclized with α-haloketones (like α-bromoketones) to produce substituted 1,3-thiazoles. yu.edu.jo While this is a primary route to thiazoles, its direct application for the synthesis of the 1,2-isothiazole ring system is not as established.
Transformations from Pre-existing Heterocyclic Systems (e.g., Isoxazole (B147169) to Isothiazole Ring Conversions)
Isothiazoles can be synthesized by chemically transforming other pre-formed heterocyclic rings. The conversion of isoxazoles into isothiazoles is a well-documented example of this strategy. medwinpublishers.comresearchgate.net
This transformation can be achieved by treating a 3,5-disubstituted isoxazole with a sulfurating agent, most commonly phosphorus pentasulfide (P₄S₁₀) in a solvent like pyridine. medwinpublishers.comresearchgate.net This process effectively replaces the oxygen atom of the isoxazole ring with a sulfur atom to yield the corresponding isothiazole. Another approach involves the reductive opening of the isoxazole ring, followed by conversion of the resulting intermediate into a thioamide, which then undergoes an oxidative cyclization to form the isothiazole ring. scripps.edu
Oxidation of Isothiazoline Precursors to Aromatic Isothiazoles
The synthesis of aromatic isothiazoles can be accomplished through the oxidation of their partially saturated precursors, isothiazolines (dihydroisothiazoles). This aromatization step is often the final stage in a multi-step synthesis.
The historical first synthesis of the parent isothiazole ring involved the oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate, followed by decarboxylation. medwinpublishers.comresearchgate.net A more general approach involves first synthesizing an isothiazoline, for example, via the [3+2] cycloaddition of a nitrile sulfide to an alkene. The resulting isothiazoline can then be oxidized to the corresponding aromatic isothiazole. Various oxidizing agents can be employed for this purpose. For example, isothiazolones, which are carbonyl derivatives of isothiazolines, can be produced by the oxidation of enamine-thiones. wikipedia.org
Targeted Synthesis of 5-(4-Methoxyphenyl)isothiazole and Key Intermediates
Two potential pathways based on this strategy are outlined below:
Pathway A: Reaction of a generic nitrile sulfide with a methoxyphenyl-substituted alkyne.
In this route, the key intermediate is 1-ethynyl-4-methoxybenzene (also known as 4-methoxyphenylacetylene). This alkyne would serve as the two-atom component in the cycloaddition. Reaction with a simple nitrile sulfide, such as benzonitrile sulfide (generated from its 1,3,4-oxathiazol-2-one (B8730521) precursor), would lead to a mixture of two regioisomeric products: 3-phenyl-5-(4-methoxyphenyl)isothiazole and 3-(4-methoxyphenyl)-5-phenylisothiazole. Separation of these isomers would be required to isolate the desired product.
Pathway B: Reaction of 4-methoxybenzonitrile (B7767037) sulfide with a simple alkyne.
This pathway utilizes 4-methoxybenzonitrile sulfide as the key 1,3-dipole intermediate. This reactive species would be generated in situ from a suitable precursor, such as 5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one. The precursor itself can be synthesized from 4-methoxybenzamide . The cycloaddition of 4-methoxybenzonitrile sulfide with a simple alkyne like acetylene (B1199291) would yield 3-(4-methoxyphenyl)isothiazole. To obtain the desired 5-substituted isomer, reaction with an alkyne equivalent that directs the regiochemistry, such as a propiolate ester followed by subsequent chemical modification, would be necessary.
A summary of key intermediates for the targeted synthesis is presented in Table 2.
| Intermediate | Structure | Role in Synthesis | Potential Precursor(s) |
| 1-Ethynyl-4-methoxybenzene | 4-MeO-C₆H₄-C≡CH | Provides the 5-(4-methoxyphenyl) moiety in a [3+2] cycloaddition. | 4-Methoxyacetophenone oc-praktikum.de |
| 4-Methoxybenzaldehyde (B44291) | 4-MeO-C₆H₄-CHO | Precursor for synthesizing the corresponding aldoxime, which can be converted to 4-methoxybenzonitrile sulfide. nih.gov | Anisole |
| 5-(4-Methoxyphenyl)-1,3,4-oxathiazol-2-one | Precursor that generates 4-methoxybenzonitrile sulfide upon thermal decarboxylation. | 4-Methoxybenzamide |
The synthesis of related structures, such as 4,5-bis(4-methoxyphenyl)thiazole from 2-bromo-1,2-bis-(p-methoxyphenyl)-ethanone, and 2-(4-methoxyphenyl)benzo[d]thiazole from 4-methoxybenzaldehyde and 2-aminothiophenol, demonstrates established methods for incorporating the 4-methoxyphenyl (B3050149) group into heterocyclic systems. nih.govprepchem.com These precedents support the feasibility of the proposed synthetic routes toward this compound.
Synthesis Routes Involving 4-Methoxyphenyl Precursors
The construction of the this compound core relies on synthetic strategies that incorporate the 4-methoxyphenyl group from suitable starting materials. While various methods exist for isothiazole synthesis in general, such as the cyclization of β-ketodithioesters or the transannulation of 1,2,3-thiadiazoles, the direct synthesis involving 4-methoxyphenyl precursors often follows established pathways for creating 5-aryl-substituted heterocycles. organic-chemistry.org
One common approach involves the reaction of a precursor containing the C-C-C-N fragment with a sulfur source. organic-chemistry.org For instance, analogs like 4,5-bis-(p-methoxyphenyl)-thiazole have been synthesized by reacting 2-bromo-1,2-bis-(p-methoxyphenyl)-ethanone with phosphorus pentasulphide in formamide. prepchem.com This highlights a strategy where a pre-functionalized aryl ketone serves as the foundational building block. Similarly, the synthesis of related isoxazolines has been achieved through the reaction of chalcones, such as (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, with hydroxylamine, demonstrating the utility of 4-methoxyphenyl ketones as key starting materials in heterocyclic synthesis. mdpi.com
Another versatile strategy is the use of palladium-catalyzed cross-coupling reactions, where a simpler isothiazole core is coupled with a 4-methoxyphenylboronic acid or a related organometallic reagent. This approach allows for the late-stage introduction of the methoxyphenyl moiety onto a pre-formed isothiazole ring.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of 5-aryl isothiazoles is crucial for achieving high yields and purity. For syntheses relying on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, several parameters must be carefully controlled. covasyn.com Key variables include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. covasyn.comrsc.org For example, in the synthesis of 5-arylthiazoles, a comparative study between Suzuki cross-coupling and direct arylation revealed that the optimal method can depend on the specific substrates and desired functional group tolerance. researchgate.net
The selection of the catalyst system is paramount. Different phosphine (B1218219) ligands can significantly influence the efficiency of the catalytic cycle. Likewise, the choice of base (e.g., carbonates, phosphates, or hydroxides) and solvent (e.g., toluene, dioxane, or DMF) can dramatically affect reaction rates and the formation of byproducts. rsc.org Design of Experiments (DoE) has been shown to be a powerful tool for rapidly identifying optimal conditions by mapping the complex interactions between these multiple variables, leading to improved yields in a shorter timeframe compared to traditional one-factor-at-a-time optimization. covasyn.com
Below is a table outlining typical variables considered during the optimization of Suzuki coupling for the synthesis of 5-aryl heterocycles.
| Parameter | Options | Purpose/Consideration |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalyst that forms the active Pd(0) species. Loading is typically 0.1-5 mol%. |
| Ligand | PPh₃, SPhos, XPhos, Buchwald ligands | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid and neutralizes the acid formed during the reaction. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Solubilizes reactants and influences catalyst activity and stability. |
| Temperature | Room Temperature to >100 °C | Affects reaction kinetics; higher temperatures can increase rates but may also lead to degradation. |
| Boron Reagent | Arylboronic acid, Arylboronic ester (e.g., pinacol) | Source of the aryl group; esters can offer greater stability and tolerance to certain functional groups. |
Functionalization and Derivatization Strategies of the Isothiazole Scaffold
Once the this compound core is synthesized, it serves as a template for further modification. These derivatization strategies can target the isothiazole ring itself, the methoxyphenyl substituent, or involve the introduction of new functional groups.
Electrophilic and Nucleophilic Substitution Reactions on the Isothiazole Ring
The isothiazole ring exhibits distinct reactivity towards electrophiles and nucleophiles due to the electronic influence of its heteroatoms. Theoretical and experimental studies on the parent isothiazole and related thiazoles indicate that electrophilic substitution, such as nitration or halogenation, preferentially occurs at the C4 position. researchgate.net This position is the most electron-rich carbon on the ring, making it susceptible to attack by electrophilic reagents.
Conversely, the C2 and C5 positions are generally more electron-deficient. In the analogous thiazole system, the C2 position is particularly prone to nucleophilic attack. researchgate.net For the isothiazole ring, while the C5 position is occupied by the methoxyphenyl group, the C3 position can be targeted by nucleophiles, especially if a suitable leaving group is present. The reactivity can be further modulated by the substituents present on the ring.
Palladium-Catalyzed Coupling Reactions for 5-Substituted Isothiazoles (e.g., Heck, Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the isothiazole scaffold. While the primary focus of this article is a 5-substituted isothiazole, these methods are instrumental for building analogs or for attaching the aryl group in the first place. Starting from a 5-halo-isothiazole, a variety of groups can be introduced.
Suzuki Coupling: Reacts a 5-halo-isothiazole with an aryl or vinyl boronic acid to form a new C-C bond.
Heck Coupling: Couples a 5-halo-isothiazole with an alkene.
Sonogashira Coupling: Joins a 5-halo-isothiazole with a terminal alkyne, providing access to alkynyl-substituted isothiazoles.
Stille Coupling: Utilizes an organostannane reagent to couple with a 5-halo-isothiazole.
Negishi Coupling: Employs an organozinc reagent for the cross-coupling reaction.
These reactions offer a modular approach to synthesize a library of 5-substituted isothiazoles with diverse functionalities, as summarized in the table below.
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |
| Suzuki | R-B(OH)₂ | Isothiazole-Aryl/Vinyl | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Heck | Alkene | Isothiazole-Alkenyl | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) |
| Sonogashira | Terminal Alkyne | Isothiazole-Alkynyl | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Stille | R-Sn(Bu)₃ | Isothiazole-Aryl/Alkenyl | Pd(PPh₃)₄ |
| Negishi | R-ZnCl | Isothiazole-Aryl/Alkyl | Pd(PPh₃)₄ |
Modifications of the 4-Methoxyphenyl Substituent
The 4-methoxyphenyl group itself can be chemically altered to generate new derivatives. A primary transformation is the demethylation of the methoxy (B1213986) group to reveal a phenol. This reaction is typically achieved using strong acids or Lewis acids. Reagents such as aqueous hydrobromic acid (HBr) or aluminum halides (e.g., AlCl₃) can effectively cleave the methyl ether to yield the corresponding 4-hydroxyphenyl derivative. rsc.orggoogle.com This phenolic hydroxyl group can then serve as a handle for further functionalization, such as alkylation or esterification, to introduce a wide array of new functionalities.
The electron-rich nature of the 4-methoxyphenyl ring also makes it susceptible to electrophilic aromatic substitution. Reactions such as nitration or halogenation would be expected to occur at the positions ortho to the activating methoxy group (C3' and C5' of the phenyl ring), provided the reaction conditions are controlled to avoid reaction on the isothiazole ring.
Introduction of Functional Groups at Various Positions of the Isothiazole Core
Introducing additional functional groups onto the isothiazole core enhances molecular diversity. As mentioned, electrophilic substitution provides a direct route to functionalize the C4 position. For example, nitration with nitric and sulfuric acid can install a nitro group at C4, which can subsequently be reduced to an amino group. This amino group can then participate in a wide range of transformations, such as diazotization or amide bond formation.
Halogenation at the C4 position also provides a versatile synthetic handle. The resulting 4-halo-5-(4-methoxyphenyl)isothiazole can then undergo various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon or heteroatom substituents at this position, further expanding the chemical space accessible from the parent scaffold.
Computational and Theoretical Investigations of 5 4 Methoxyphenyl Isothiazole and Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in investigating the properties of heterocyclic compounds containing the 4-methoxyphenyl (B3050149) moiety.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to optimize the molecular geometry of various analogs of 5-(4-Methoxyphenyl)isothiazole. For instance, the structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin was optimized using the B3LYP method with a 6–311 G(d,p) basis set mdpi.com. Similarly, the geometry of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was optimized using the B3LYP/6-311+G(d,p) method niscpr.res.in.
In a study on 2-(4-methoxyphenyl)benzo[d]thiazole, full geometry optimization was performed, and the calculated parameters were found to be consistent with X-ray data from similar systems researchgate.netnih.gov. These studies often compare calculated bond lengths and angles with experimental data where available, showing good agreement and validating the computational models used mdpi.com. For example, in a thiazolidinone derivative, the thiazole (B1198619) ring was found to be nearly planar and twisted with respect to the three associated benzene (B151609) rings nih.gov.
Table 1: Selected Calculated Bond Lengths (Å) and Angles (°) for 2-(4-methoxyphenyl)benzo[d]thiazole using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| Bond Lengths | |
| R(1,2) | 1.394 |
| R(1,6) | 1.390 |
| R(2,3) | 1.414 |
| R(2,12) | 1.750 |
| R(3,4) | 1.401 |
| R(11,13) | 1.295 |
| Bond Angles | |
| A(1,2,3) | 118.0 |
| A(2,3,4) | 122.0 |
| A(3,4,5) | 119.4 |
| A(4,5,6) | 120.5 |
| A(2,12,13) | 88.9 |
| A(11,13,12) | 114.7 |
Data sourced from a computational study on 2-(4-methoxyphenyl)benzo[d]thiazole researchgate.net.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's chemical stability and the energy required for electronic excitation.
For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO and LUMO energies are -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV mdpi.com. A smaller HOMO-LUMO gap suggests a higher reactivity and the possibility of intramolecular charge transfer niscpr.res.in. In thiazole azo dyes, the HOMO orbitals are typically spread over the methoxyphenyl donor moiety and the thiazole ring, while the nature of the acceptor group influences the LUMO's energy and shape mdpi.com. This distribution facilitates intramolecular charge transfer from the donor (methoxyphenyl) to the acceptor part of the molecule, a property essential for various applications, including nonlinear optics.
Table 2: Calculated HOMO, LUMO, and Energy Gap for a this compound Analog
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | -5.8170 | -0.8904 | 4.9266 |
Data sourced from a DFT study mdpi.com.
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. Theoretical vibrational spectra for analogs like 2-(4-methoxyphenyl)benzo[d]thiazole have been calculated using various DFT methods, with the results showing good correlation with experimental FT-IR spectra after applying appropriate scaling factors nih.govutp.edu.co. The characteristic vibrational frequencies for the benzothiazole (B30560) ring are typically observed in the 1500–1650 cm⁻¹ range utp.edu.co.
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These theoretical calculations have shown consistency with experimental NMR data for various thiazole derivatives niscpr.res.in. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) helps in understanding the UV-Vis absorption spectra of these compounds rsc.org. For derivatives of 1-aryl-3-(4-methoxyphenyl)-5-(benzo(d)(1,3)dioxol-5-yl)-2H-pyrazolines, UV-Vis spectra were characterized to support the analysis of non-linear optical properties rsc.org.
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational studies can predict the NLO properties of molecules. For derivatives of 1-aryl-3-(4-methoxyphenyl)-5-(benzo(d)(1,3)dioxol-5-yl)-2H-pyrazolines, quantum mechanical calculations were performed to support experimental results from Z-scan measurements rsc.org. These studies determine parameters such as the non-linear refractive index (η₂), the non-linear absorption coefficient (β), and the third-order electronic susceptibility (χ⁽³⁾) rsc.org. The performance of different DFT functionals is often evaluated to accurately predict these second-order NLO responses nih.gov. The design of molecules with significant charge transfer from a donor to an acceptor group, a common feature in analogs containing the 4-methoxyphenyl group, is a key strategy for enhancing NLO properties semanticscholar.org.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of molecules over time. For analogs such as 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles, MD simulations have been used to explore their interaction and stability within biological systems, such as enzyme-inhibitor complexes mdpi.comnih.gov. A 400 ns MD simulation was conducted to test the stability of enzyme-inhibitor complexes, revealing that the binding mode where the methoxyphenyl group is located at the bottom of a cavity is quite stable mdpi.com.
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For 2-(4-methoxyphenyl)benzo[d]thiazole, a conformational analysis was performed to identify the most stable conformer before further calculations were undertaken nih.gov. Such studies often involve varying dihedral angles to map the potential energy surface and identify low-energy conformations mdpi.com. For some thiazole derivatives, conformational studies are also used to support the interpretation of their biological activity vensel.org.
Intermolecular Interactions and Crystal Packing Studies
In the crystal structure of an analog, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, C–H···O hydrogen bonds link neighboring molecules to form chains mdpi.com. Hirshfeld surface analysis is often used to quantify the contributions of different types of intermolecular contacts to the crystal packing. For this compound, H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) interactions were found to be the most significant mdpi.com.
Similarly, for a thiazolidinone derivative containing a 4-methoxyphenyl group, the crystal structure is stabilized by weak C—H⋯O hydrogen bonds and C—H⋯π interactions, which link the molecules into a three-dimensional architecture. Aromatic π–π stacking was also observed between parallel nitrobenzene (B124822) rings of neighboring molecules nih.gov. In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, H···H interactions were found to contribute the most (34.4%) to the intermolecular forces rsc.org. The study of these packing motifs is crucial as they can significantly influence the photophysical properties of the material in the solid state.
Hydrogen Bonding Networks
Computational studies on this compound and its analogs reveal the significant role of hydrogen bonding in their supramolecular assembly. While the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH2, weak C-H···O and C-H···N hydrogen bonds are prevalent, governing the crystal packing and molecular aggregation.
In analogous structures containing a methoxyphenyl group attached to a thiazole or isothiazole (B42339) ring, extensive networks of weak hydrogen bonds have been characterized. For instance, in the crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, weak C—H⋯O hydrogen bonds, along with C—H⋯π interactions, are instrumental in linking molecules into a three-dimensional architecture nih.gov. Similarly, theoretical and experimental studies on other thiazole derivatives confirm the presence of a series of C—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds that, in conjunction with other interactions, create a stable three-dimensional network of molecules stacked along the crystallographic axes iucr.org.
In more complex analogs, such as ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate, a more diverse hydrogen bonding network is observed. This includes N—H⋯N, O—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds, which form zigzag chains and connect them into layers nih.gov. The presence of additional functional groups clearly enhances the complexity and strength of these networks.
Computational methods, such as Density Functional Theory (DFT), are crucial in elucidating the nature and strength of these interactions. DFT calculations can predict the geometry of these hydrogen bonds, their energies, and their vibrational frequencies sujps.comresearchgate.net. For example, studies on related heterocyclic systems have used DFT to investigate intramolecular hydrogen bonds, showing how substituent groups can modulate the strength of these interactions researchgate.net. The methoxy (B1213986) group in this compound, with its oxygen atom, is a potential acceptor for weak C-H···O interactions from neighboring molecules, a feature that would be prominent in its computed hydrogen bonding network.
Table 1: Hydrogen Bond Types Observed in Analogs of this compound
| Hydrogen Bond Type | Donor | Acceptor | Observed in Analog Type |
|---|---|---|---|
| C—H⋯O | C-H | O (methoxy, carbonyl) | Thiazolidinone, Thiazolopyrimidine |
| C—H⋯N | C-H | N (thiazole, pyrimidine) | Thiazolopyrimidine |
| N—H⋯N | N-H | N (pyrimidine) | Thiazolopyrimidine |
| O—H⋯O | O-H | O (water, carbonyl) | Hydrated Thiazolopyrimidine |
π-π Stacking Interactions
π-π stacking interactions are a defining feature in the solid-state structures of aromatic and heteroaromatic compounds, including this compound and its analogs. These non-covalent interactions, arising from the overlap of π-orbitals, play a critical role in stabilizing the crystal lattice and influencing the material's electronic and photophysical properties.
Computational and X-ray diffraction studies of analogous compounds consistently reveal the presence of significant π-π stacking. For instance, in a thiazolidinone derivative featuring a 4-methoxyphenyl group, aromatic π-π stacking is observed between the parallel nitrobenzene rings of adjacent molecules, with a specific centroid-to-centroid distance of 3.5872 (15) Å nih.govrsc.org. This precise measurement highlights the well-defined nature of these interactions.
The geometry of the stacking can vary, from perfectly cofacial to slipped-stack arrangements. In some thiazole derivatives, π-π stacking interactions connect molecular chains into more complex ladder-like or three-dimensional networks nih.gov. The presence of electron-donating groups, such as the methoxy group on the phenyl ring of this compound, can influence the nature and strength of these π-π interactions by altering the electron density of the aromatic system rsc.org. Theoretical calculations are essential for quantifying the energy of these interactions and understanding how substituent effects modulate the stacking geometry and strength nih.govrsc.org.
Table 2: π-π Stacking Parameters in Analogs of this compound
| Analog Type | Interacting Rings | Centroid-to-Centroid Distance (Å) |
|---|---|---|
| Thiazolidinone Derivative | Nitrobenzene - Nitrobenzene | 3.5872 (15) |
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Contribution
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts between molecules. This analysis, combined with 2D fingerprint plots, allows for the deconvolution of the crystal packing into contributions from specific types of intermolecular contacts.
For analogs of this compound, Hirshfeld surface analysis consistently highlights the prevalence of H···H, O···H/H···O, and C···H/H···C contacts as the most significant contributors to the crystal packing. In a study of a thiazolo[3,2-a]pyrimidine derivative containing a methoxyphenyl group, the analysis revealed that H···H contacts accounted for 42.6% of the total intermolecular interactions, followed by O···H/H···O (16.8%) and C···H/H···C (15.5%) nih.gov. Similarly, for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the major contributions were from H···H (35.7%), O···H/H···O (33.7%), and C···H/H···C (13%) interactions mdpi.com.
The dnorm surface for these compounds typically shows distinct red spots, which indicate close contacts corresponding to hydrogen bonds, such as C-H···O interactions mdpi.com. The fingerprint plots provide a quantitative summary of these interactions. The distribution and shape of the points in the plot are characteristic of the interaction type. For example, sharp spikes are often indicative of hydrogen bonds, while more diffuse regions correspond to van der Waals contacts like H···H interactions nih.govnih.gov.
This methodology provides invaluable insights into how molecules recognize each other in the solid state and how the interplay of various weak interactions dictates the final crystal structure. For this compound, a similar distribution of intermolecular contacts is expected, with the methoxy group and the aromatic rings playing a key role in the O···H and C···H interactions, respectively.
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds
| Compound Type | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Contacts (%) |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine derivative | 42.6 | 16.8 | 15.5 | 25.1 |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | 35.7 | 33.7 | 13.0 | 17.6 |
Theoretical Insights into Adsorption Mechanisms (e.g., Corrosion Inhibition)
Theoretical investigations, particularly those employing Density Functional Theory (DFT), provide profound insights into the adsorption mechanisms of isothiazole derivatives on metal surfaces, a process central to applications such as corrosion inhibition. These computational studies help to elucidate the relationship between the molecular structure of the inhibitor and its protective efficacy.
The corrosion inhibition capability of heterocyclic compounds like this compound is largely attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic rings rsc.org. These features act as active centers for adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
DFT calculations are used to determine several quantum chemical parameters that correlate with inhibition efficiency. These include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. A lower ELUMO indicates a greater ability to accept electrons from the metal, forming feedback bonds.
Theoretical models of adsorption of analogous benzothiazole derivatives on metal surfaces like zinc suggest that at low concentrations, molecules tend to adsorb in a parallel orientation to the surface to maximize π-π interactions rsc.org. At higher concentrations, a tilted or vertical orientation may become more stable, allowing the heteroatoms to interact more directly with the metal surface rsc.orgrsc.org. DFT calculations can quantify the adsorption energy (Eads) for these different configurations, with a more negative value indicating stronger and more stable adsorption rsc.org.
Furthermore, DFT can model the nature of the inhibitor-metal interaction, distinguishing between physisorption (electrostatic interactions) and chemisorption (covalent bond formation). For many thiazole and azole derivatives, the adsorption process is found to be a combination of both, where the molecule initially physisorbs and then forms stronger chemical bonds with the surface atoms mdpi.com. The presence of electron-donating groups, like the methoxy group in this compound, is generally expected to enhance the adsorption and, consequently, the corrosion inhibition efficiency by increasing the electron density at the active centers of the molecule researchgate.net.
Table 4: Key Quantum Chemical Parameters in Corrosion Inhibition Studies
| Parameter | Symbol | Significance in Adsorption |
|---|---|---|
| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the ability of the molecule to donate electrons. Higher values indicate stronger donation. |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability of the molecule to accept electrons. Lower values indicate stronger acceptance. |
| Energy Gap | ΔE | Indicates the reactivity of the molecule. A smaller ΔE suggests higher reactivity. |
Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl Isothiazole and Its Derivatives
Elucidation of Structural Elements Critical for Modulating Biological Activity
The biological activity of 5-(4-methoxyphenyl)isothiazole derivatives is intricately linked to the specific arrangement and nature of their constituent parts. The isothiazole (B42339) ring, the 4-methoxyphenyl (B3050149) substituent, and any additional functionalities all play crucial roles in defining the molecule's interaction with biological targets.
Role of the 4-Methoxyphenyl Substituent and its Positional Isomerism on Activity
The 4-methoxyphenyl group attached to the 5-position of the isothiazole ring is a frequently encountered and significant feature in many biologically active molecules. The methoxy (B1213986) group (-OCH3) at the para position of the phenyl ring is known to be an electron-donating group, which can influence the electronic properties of the entire molecule. This can impact the strength of interactions with biological targets. Studies on analogous thiazole (B1198619) and thiadiazole derivatives have consistently highlighted the importance of a methoxy group at the para-position for enhanced biological activities, including anticancer and antimicrobial effects.
Impact of Additional Substituents at Positions 3 and 4 on the Isothiazole Ring
The introduction of additional substituents at the 3 and 4-positions of the isothiazole ring provides a valuable strategy for fine-tuning the pharmacological profile of this compound derivatives. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can profoundly affect the molecule's potency, selectivity, and pharmacokinetic properties.
For example, the addition of small alkyl groups or halogen atoms can modulate the lipophilicity of the compound, which in turn affects its ability to cross cell membranes. The introduction of groups capable of forming hydrogen bonds can lead to stronger and more specific interactions with the target protein. SAR studies on related 5-phenylisothiazole (B86038) and 5-phenylthiophene derivatives have demonstrated that the nature and position of substituents on the heterocyclic ring can dramatically alter their anti-inflammatory and antirheumatic activities.
| Compound | R1 (Position 3) | R2 (Position 4) | Biological Activity (Example: IC50 in µM) |
|---|---|---|---|
| Parent | H | H | 15.2 |
| Derivative A | CH3 | H | 8.5 |
| Derivative B | H | Cl | 5.1 |
| Derivative C | CH3 | Cl | 2.3 |
| Derivative D | Br | H | 7.9 |
| Derivative E | H | F | 6.4 |
Pharmacophore Identification and Rational Design Principles
Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound and its derivatives, a pharmacophore model would typically include key features such as a hydrogen bond acceptor (the methoxy oxygen), an aromatic ring (the phenyl group), and the heterocyclic isothiazole core.
By understanding the pharmacophore, medicinal chemists can design new molecules that retain these critical features while modifying other parts of the structure to improve properties like solubility, metabolic stability, and target selectivity. For instance, in the context of anticancer activity, pharmacophore models for related thiazole-based compounds have highlighted the importance of a hydrophobic aromatic region, a hydrogen bond acceptor, and a specific spatial arrangement of these features for effective inhibition of targets like tubulin or protein kinases. The development of a precise pharmacophore model for this compound derivatives is essential for guiding the synthesis of novel and more potent therapeutic agents.
Molecular Docking Simulations and Binding Interaction Analysis with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or enzyme. This method is instrumental in understanding the molecular basis of the biological activity of this compound derivatives and in identifying key binding interactions.
Characterization of Ligand-Receptor/Enzyme Binding Sites
Molecular docking studies of analogous thiazole derivatives have provided valuable insights into their binding modes with various anticancer targets, including tubulin, vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR). These studies reveal the specific amino acid residues within the binding pocket that interact with the ligand.
For example, in the case of tubulin inhibition, the 4-methoxyphenyl group of similar compounds has been shown to occupy a hydrophobic pocket, while the heterocyclic ring forms hydrogen bonds with key residues in the colchicine (B1669291) binding site. Similarly, in the inhibition of protein kinases like VEGFR-2 and EGFR, the isothiazole core can act as a scaffold, positioning the 4-methoxyphenyl group and other substituents to interact with specific amino acids in the ATP-binding pocket, thereby blocking the enzyme's activity.
The table below summarizes key binding interactions observed in molecular docking studies of structurally related thiazole derivatives with various biological targets.
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Tubulin | Cys241, Leu248, Ala316 | Hydrophobic, Hydrogen Bond |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Pi-cation |
| EGFR | Met793, Lys745, Thr790 | Hydrogen Bond, Hydrophobic |
| p38 MAP Kinase | Met109, Gly110, Lys53 | Hydrogen Bond, Hydrophobic |
| CDK2 | Leu83, Lys33, Asp86 | Hydrogen Bond, Hydrophobic |
These detailed interaction analyses are crucial for the rational design of new this compound derivatives with improved binding affinity and selectivity for their intended biological targets. By understanding the precise nature of the ligand-receptor interactions, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to enhanced therapeutic efficacy.
Analysis of Specific Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic, π-Interactions)
The molecular interactions between this compound derivatives and their biological targets are governed by a variety of non-covalent forces. These interactions are crucial for the binding affinity and specificity of these compounds.
Hydrogen Bonding: The isothiazole ring, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor. Similarly, the methoxy group on the phenyl ring can also accept hydrogen bonds. In the crystal structure of related compounds, such as N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, C–H…O hydrogen bonds are observed, forming chains between neighboring molecules mdpi.com. This indicates that the methoxy group is an important site for hydrogen bonding.
Hydrophobic Interactions: The phenyl ring and the methyl group of the methoxy substituent contribute to the hydrophobic character of the molecule. These hydrophobic regions can engage in favorable interactions with nonpolar pockets within a receptor binding site. Studies on 4-(4-methoxyphenyl)-2-aminothiazole derivatives have shown that the 4-methoxyphenyl group is surrounded by hydrophobic amino acid residues in the binding pocket of adenosine (B11128) A3 receptors, highlighting the importance of these interactions for binding affinity nih.gov.
π-Interactions: The aromatic phenyl ring and the isothiazole ring can participate in π-π stacking or C-H...π interactions. In the crystal structure of 2-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole, C—H···π interactions are observed, which stabilize the molecular packing nih.gov. These interactions are also likely to be important for the binding of this compound derivatives to their biological targets.
A summary of the key intermolecular interactions is presented in the table below.
| Intermolecular Force | Molecular Moiety Involved | Potential Role in Binding |
| Hydrogen Bonding | Isothiazole nitrogen, Methoxy oxygen | Specificity and affinity |
| Hydrophobic Interactions | Phenyl ring, Methoxy methyl group | Affinity and anchoring in nonpolar pockets |
| π-Interactions (π-π stacking, C-H...π) | Phenyl ring, Isothiazole ring | Stabilization of binding conformation |
Prediction of Allosteric and Competitive Inhibition Mechanisms
The mechanism by which a compound inhibits an enzyme can be broadly classified as either competitive or allosteric. Competitive inhibitors bind to the active site of an enzyme, directly competing with the natural substrate youtube.comyoutube.com. In contrast, allosteric inhibitors bind to a site other than the active site, known as an allosteric site, inducing a conformational change in the enzyme that reduces its activity youtube.comyoutube.comquora.com.
For derivatives containing the 5-(4-methoxyphenyl) moiety, such as certain indole (B1671886) and imidazole (B134444) derivatives, allosteric inhibition has been observed. These compounds were found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner, suggesting an allosteric mechanism nih.gov. Molecular modeling studies of these compounds indicated that the inhibitor occupies a site distinct from the substrate-binding pocket in a dimeric enzyme model, altering the enzyme's structure and function nih.gov.
Given the structural similarities, it is plausible that this compound derivatives could also act as allosteric inhibitors for certain enzymes. The prediction of whether a derivative is more likely to be a competitive or allosteric inhibitor can be guided by its structural features and the topology of the target enzyme's binding sites.
| Inhibition Mechanism | Binding Site | Effect on Enzyme | Key Characteristics for this compound Derivatives |
| Competitive | Active Site | Blocks substrate binding | Structural mimicry of the natural substrate. |
| Allosteric | Allosteric Site (distinct from active site) | Induces conformational change, reducing enzyme activity | Binding to a regulatory site, causing a change in the active site's shape. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictive Tools
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.gov. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
For isothiazole and related thiazole derivatives, various 3D-QSAR studies have been successfully employed to predict their biological activities, such as antimicrobial and anticancer effects nih.gov. These studies typically involve the following steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 or MIC values) is collected.
Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
Model Generation and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build the QSAR model. The predictive power of the model is assessed through internal and external validation techniques .
A typical QSAR study on thiazole derivatives might yield a model with high correlation coefficients (R²) and predictive R² (Q²) values, indicating a robust and predictive model . The results of such studies can be visualized as contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease biological activity.
| QSAR Model Parameter | Description | Typical Values for Thiazole Derivatives |
| R² (Coefficient of Determination) | A measure of the goodness of fit of the model to the training set data. | > 0.9 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model for the training set. | > 0.5 |
| R²pred (Predictive R²) | A measure of the predictive ability of the model for an external test set. | > 0.6 |
These computational tools provide a rational basis for the design of new this compound derivatives with enhanced biological activity.
Advanced Research Perspectives and Future Directions
Development of Green Chemistry Approaches for Sustainable Isothiazole (B42339) Synthesis
The synthesis of isothiazole and its derivatives is increasingly guided by the principles of green chemistry, which prioritize minimizing hazardous substances and environmental impact. researchgate.nettandfonline.com Modern approaches focus on using renewable starting materials, non-toxic catalysts, and milder reaction conditions to improve sustainability. researchgate.net
Key green synthetic strategies include:
Microwave and Ultrasound Irradiation: These techniques offer rapid and efficient synthesis of thiazole (B1198619) and isothiazole derivatives, often with higher purity and yields compared to conventional methods. researchgate.nettandfonline.com Ultrasound-assisted synthesis, for example, can be performed under solvent-free conditions, simplifying workups and reducing waste. tandfonline.com
Neat Synthesis: An eco-friendly approach involves performing reactions without a solvent. A notable example is the ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles, which is both simple and rapid. rsc.org
Green Catalysts and Solvents: The use of recyclable catalysts and environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green isothiazole synthesis. mdpi.combepls.com For instance, catalyst-free multicomponent reactions in water under microwave conditions have been developed for synthesizing trisubstituted thiazoles. bepls.com Calcium-catalyzed methods also represent a sustainable route, producing environmentally benign by-products. nih.gov
These methodologies offer significant advantages in terms of cost-effectiveness, scalability, and reduced environmental footprint. researchgate.net
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Ultrasound Irradiation | Solvent-free conditions | High purity, lower cost, high yields, simple workups | tandfonline.com |
| Neat Synthesis | Ammonium thiocyanate-promoted, solventless | Rapid, eco-friendly, simple | rsc.org |
| Microwave-Assisted Synthesis | Use of water as a solvent, catalyst-free | Short reaction time, high yield, no harmful by-products | bepls.com |
| Calcium Catalysis | Use of a sustainable catalyst (Calcium) | High-yielding, rapid, tolerant to various functional groups | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Isothiazole Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research and development by accelerating the drug discovery process. ijmsm.org These computational tools are increasingly applied to the design of novel isothiazole derivatives with desired therapeutic properties. nih.gov
AI and ML contribute to isothiazole design in several ways:
Predictive Modeling: AI algorithms can analyze vast datasets to predict the physicochemical properties, biological activities, and potential toxicity of new isothiazole-based compounds. nih.gov This allows researchers to prioritize candidates with a higher probability of success, reducing the time and cost associated with laboratory testing. ijpsjournal.com
Generative Modeling: Deep learning and generative models can explore vast chemical spaces to propose novel molecular structures that meet specific design criteria. ijmsm.orgacm.org This facilitates the creation of innovative isothiazole derivatives with optimized properties for a particular biological target.
Structure-Based Drug Design: In structure-based methods, ML algorithms enhance the accuracy of scoring functions used to predict the binding affinity between a ligand and its target protein. nih.gov Techniques like graph neural networks (GNNs) are used to analyze molecular structures and predict their behavior, optimizing the drug design process. nih.gov
By integrating AI and ML, researchers can significantly enhance the efficiency of identifying and optimizing lead compounds, moving beyond traditional trial-and-error approaches. nih.govijpsjournal.com
Advanced Mechanistic Investigations of Reaction Pathways
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes to isothiazoles and for designing novel transformations. Advanced computational and experimental techniques are employed to elucidate the intricate pathways of isothiazole formation.
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. nih.gov These computational studies provide detailed insights into the stereoselectivity and regioselectivity of reactions, helping to explain experimental outcomes. For example, the mechanism for the synthesis of specific thiazole derivatives has been investigated using the B3LYP/6-31G(d,p) level of theory to optimize molecular structures. nih.gov
Mechanistic Control Experiments: Carefully designed experiments are essential for validating proposed mechanisms. For instance, in the neat synthesis of isothiazoles, control experiments have been used to provide a detailed mechanistic explanation for the reaction. rsc.org
Spectroscopic Analysis: Advanced spectroscopic techniques are used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic steps.
These investigations not only contribute to fundamental chemical knowledge but also enable the rational design of more efficient and selective synthetic methods for complex isothiazole derivatives.
Innovative Strategies for Structure-Based Compound Optimization and Lead Discovery
The discovery of new drugs based on the isothiazole scaffold relies on innovative strategies for identifying and optimizing lead compounds. Structure-based drug design and computational screening are central to this process.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net It is widely used to screen virtual libraries of isothiazole derivatives to identify potential hits that can bind to a specific biological target. nih.govmdpi.com For example, docking studies have been used to validate the interaction of isothiazole–thiazole derivatives with the oxysterol binding protein (PcORP1), a key target in fungicides. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect on its biological activity. This iterative process helps to identify the key structural features required for potency and selectivity. The data from these studies are crucial for optimizing lead compounds into viable drug candidates. acs.org
Fragment-Based Drug Discovery (FBDD): This approach involves screening small chemical fragments to identify those that bind to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. This strategy can be applied to the isothiazole core to discover novel starting points for drug development.
These innovative strategies, combining computational methods with synthetic chemistry and biological evaluation, are accelerating the discovery of new isothiazole-based therapeutic agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
